3-Amino-2-bromo-5-methylpyridine
Overview
Description
3-Amino-2-bromo-5-methylpyridine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the third position, a bromine atom at the second position, and a methyl group at the fifth position on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that this compound can be used to synthesize various other compounds , which may have specific targets in biological systems.
Mode of Action
It’s known that this compound can participate in various organic synthesis reactions
Biochemical Pathways
The compound is primarily used as an intermediate in organic synthesis , and the downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the compounds it’s used to synthesize.
Action Environment
Like many chemical compounds, its stability and reactivity may be affected by factors such as temperature, ph, and exposure to light or oxygen .
Biochemical Analysis
Biochemical Properties
3-Amino-2-bromo-5-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of kinase inhibitors, which are crucial in regulating cellular processes such as cell division and metabolism . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling pathways that control cell growth and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their activity. For instance, it has been reported to inhibit the activity of p38α MAP kinase, a protein involved in inflammatory responses . This inhibition occurs through the binding of this compound to the kinase’s active site, preventing substrate access and subsequent phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Studies have shown that high doses of this compound can be toxic, leading to adverse effects such as cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by hepatic enzymes to form various metabolites, which are then excreted from the body . The effects of this compound on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets . The distribution of this compound within tissues can also affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-bromo-5-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-amino-3-methylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. .
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Coupling Reagents: Arylboronic acids, palladium catalysts
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substituted Pyridines: Products with various substituents replacing the bromine atom
Oxidized Derivatives: Compounds with oxidized amino groups
Coupled Products: Complex molecules formed through coupling reactions
Scientific Research Applications
3-Amino-2-bromo-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-3-bromo-5-methylpyridine
- 2-Amino-5-bromopyridine
- 2-Amino-3-methylpyridine
Uniqueness
3-Amino-2-bromo-5-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both an amino group and a bromine atom on the pyridine ring allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-bromo-5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCHVONAOTFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494245 | |
Record name | 2-Bromo-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-14-2 | |
Record name | 2-Bromo-5-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34552-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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